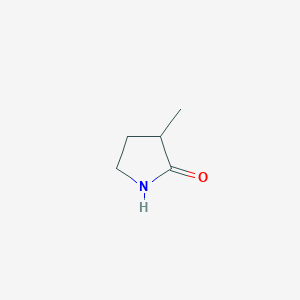

3-Methylpyrrolidin-2-one

Description

Key Identifiers:

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}5\text{H}9\text{NO} $$ |

| Molecular Weight | 99.13 g/mol |

| CAS RN | 2555-05-7 |

| MDL Number | MFCD00005271 |

| Boiling Point | $$ 240.5 \pm 9.0 \, ^\circ\text{C} $$ |

| Density | $$ 1.0 \pm 0.1 \, \text{g/cm}^3 $$ |

The compound’s structure includes a planar lactam group ($$ \text{-NC(O)-} $$) that facilitates resonance stabilization, while the methyl group at C3 introduces steric and electronic effects influencing its reactivity. Hydrogen bonding between the amide hydrogen and carbonyl oxygen enhances its solubility in polar solvents.

Historical Context and Discovery

The synthesis of this compound emerged alongside advancements in lactam chemistry during the mid-20th century. Early methods involved cyclization reactions of γ-aminobutyric acid derivatives or Beckmann rearrangements of oxime intermediates. Industrial-scale production evolved from processes developed for related lactams like N-methyl-2-pyrrolidone (NMP) , which utilizes γ-butyrolactone and methylamine under high-temperature conditions.

A significant milestone was the development of asymmetric synthesis routes, such as the resolution of racemic mixtures using chiral catalysts or enzymes. For example, enantiomerically pure (R)-3-methylpyrrolidin-2-one (CAS 27948-40-9) is synthesized via stereoselective hydrogenation or enzymatic methods, enabling applications in chiral drug intermediates. Patents from the late 20th century, such as US6348601B2, describe optimized catalytic systems for lactam production, emphasizing yield improvements and reduced byproducts.

Structural Classification Within Lactam Derivatives

This compound belongs to the γ-lactam family, characterized by a five-membered ring containing one nitrogen atom and a carbonyl group. This classification distinguishes it from smaller β-lactams (four-membered) and larger ε-caprolactams (seven-membered). Key structural and functional comparisons include:

| Lactam Type | Ring Size | Example Compound | Key Properties |

|---|---|---|---|

| β-Lactam | 4-membered | Penicillin | Antibiotic activity |

| γ-Lactam | 5-membered | This compound | Solvent, intermediate |

| ε-Caprolactam | 7-membered | Nylon-6 precursor | Polymer synthesis |

The methyl substituent at C3 in this compound reduces ring strain compared to unsubstituted γ-lactams, enhancing thermal stability. This structural feature also modulates electronic properties, as evidenced by its dipole moment ($$ \sim 4.1 \, \text{D} $$), which is critical for its solvent capabilities in polymer processing and organic reactions.

Propriétés

IUPAC Name |

3-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4-2-3-6-5(4)7/h4H,2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCWQPKHSMJWPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30948446 | |

| Record name | 4-Methyl-3,4-dihydro-2H-pyrrol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2555-05-7 | |

| Record name | 3-Methyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2555-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpyrrolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3,4-dihydro-2H-pyrrol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Ring Closure Reactions

One common method involves the ring closure of suitable precursors, typically involving amines and carbonyl compounds. The following steps outline a typical procedure:

Starting Materials : Typically, a combination of an amine (e.g., methylamine) and a carbonyl compound (e.g., malic acid or its derivatives).

-

- Combine the amine with the carbonyl compound in a suitable solvent (e.g., toluene).

- Heat the mixture to reflux while removing water produced during the reaction.

- Isolate the intermediate compound through crystallization or distillation.

This method has been shown to yield 3-Methylpyrrolidin-2-one with high purity when optimized for reaction conditions such as temperature and time.

Reduction Reactions

Another effective approach is the reduction of pyrrolidinone derivatives using reducing agents. The following outlines a typical reduction pathway:

Starting Materials : An intermediate pyrrolidinone compound is required.

-

- Dissolve the intermediate in a solvent like tetrahydrofuran.

- Introduce a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions.

- Quench the reaction with an acid after completion, followed by extraction and purification steps.

This method can enhance yields significantly while maintaining the integrity of the desired product.

Recent studies have highlighted various techniques for synthesizing this compound, providing insights into yield optimization and reaction conditions.

Selective Synthesis via Cascade Reactions

A noteworthy study demonstrated a cascade synthesis involving N-substituted piperidines leading to pyrrolidinones through sequential reactions including oxidation and decarboxylation. This approach allows for selective formation of various derivatives, including this compound, depending on the choice of oxidants and reaction parameters.

Optimization of Reaction Conditions

Research indicates that reaction conditions significantly affect yield and purity:

Temperature Control : Maintaining specific temperatures during reactions can lead to better yields.

Use of Catalysts : The introduction of catalysts like copper salts has been shown to improve reaction rates and selectivity in forming pyrrolidinones from piperidine derivatives.

The following tables summarize key findings related to different preparation methods for this compound.

| Method | Key Steps | Yield (%) | Purity (%) |

|---|---|---|---|

| Ring Closure | Amine + Carbonyl → Intermediate → Crystallization | Up to 85% | >95% |

| Reduction | Intermediate + Reducing Agent → Product | Up to 90% | >98% |

| Cascade Reaction | Sequential Oxidation/Decarboxylation | Up to 75% | >90% |

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also involved in cyclization reactions to form different heterocyclic compounds .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride are typically employed.

Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products: The major products formed from these reactions include various substituted pyrrolidinones and other heterocyclic compounds .

Applications De Recherche Scientifique

Chemical Properties and Overview

3-Methylpyrrolidin-2-one is characterized by its polar aprotic solvent properties, making it effective in dissolving a variety of substances. Its chemical structure allows it to interact favorably with both polar and non-polar compounds, which is crucial for its applications in different industries.

Pharmaceutical Applications

This compound plays a significant role in the pharmaceutical industry due to its solvent properties and ability to enhance drug solubility. It is frequently used in:

- Drug Formulation : NMP is utilized as a solvent for both oral and transdermal drug delivery systems. Its ability to dissolve active pharmaceutical ingredients enhances the bioavailability of drugs .

- Synthesis of Active Ingredients : It serves as a solvent in the synthesis of various pharmaceutical compounds, including those used for treating cancer and other serious conditions. For instance, it has been employed in the synthesis of certain anti-tumor agents .

Case Study: Drug Development

A study highlighted the use of this compound in formulating a new class of antitumor agents. The compound was instrumental in improving the solubility and stability of the active ingredients, leading to enhanced therapeutic efficacy .

Industrial Applications

In industrial settings, this compound is valued for its properties as a solvent, particularly in:

- Petrochemical Industry : It is used for recovering hydrocarbons during petrochemical processing. NMP's ability to dissolve various polymers makes it suitable for applications such as paint strippers and surface treatments .

- Battery Manufacturing : In lithium-ion battery production, this compound is employed as a solvent for electrode preparation due to its compatibility with polyvinylidene fluoride binders .

Data Table: Industrial Uses of this compound

| Application Area | Specific Use |

|---|---|

| Petrochemical | Recovery of hydrocarbons |

| Polymer Industry | Solvent for surface treatments |

| Battery Manufacturing | Solvent for electrode preparation |

Environmental Applications

The compound also finds applications in environmental remediation processes. Its properties allow it to be used in:

- Removal of Contaminants : this compound can effectively solubilize organic pollutants, facilitating their removal from contaminated sites.

Case Study: Environmental Remediation

Research has demonstrated that NMP can be utilized to extract heavy metals from contaminated soils, showcasing its potential as an environmentally friendly solution for remediation efforts .

Research and Development

In academic research, this compound is often used as a solvent or reagent in various chemical reactions due to its unique properties. It has been involved in studies focusing on:

Mécanisme D'action

The mechanism of action of 3-Methylpyrrolidin-2-one involves its interaction with various molecular targets and pathways. It acts as a solvent, facilitating the dissolution and reaction of different compounds. In biological systems, it can interact with proteins and enzymes, affecting their activity and function .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogs of 3-Methylpyrrolidin-2-one

Physicochemical Properties

- Solubility : The unsubstituted this compound exhibits moderate polarity, while hydroxylated derivatives (e.g., (3S)-3-hydroxy-1-methylpyrrolidin-2-one) show increased water solubility .

- Stability : Derivatives with electron-withdrawing groups (e.g., chloro or bromo substituents, as in cis-2m and trans-6 ) demonstrate enhanced stability under acidic conditions .

- Stereochemistry : Enantiomers like (R)-3-methylpyrrolidin-2-one may exhibit distinct NMR chemical shifts and binding affinities compared to racemic mixtures .

Critical Research Findings

Conformational Sensitivity: In MPro inhibitors, minor structural changes (e.g., aza-substitution) in this compound analogs drastically reduce potency, highlighting the lactam’s role in maintaining optimal binding conformations .

Synthetic Versatility : The compound’s reactivity in Goldberg–Ullmann couplings enables rapid diversification into bioactive heterocycles, outperforming simpler lactams like piperidin-2-one in reaction yields .

Steric and Electronic Effects : Bulky substituents (e.g., biphenyl groups) enhance target selectivity but may reduce solubility, necessitating balancing in drug design .

Activité Biologique

3-Methylpyrrolidin-2-one, also known as N-methyl-2-pyrrolidone (NMP), is a cyclic amide with significant biological and chemical relevance. This compound has garnered attention due to its diverse applications in pharmaceuticals, solvents, and as a potential therapeutic agent. This article explores the biological activity of this compound, highlighting its pharmacological effects, toxicity, and biochemical interactions.

Chemical Structure and Properties

This compound is characterized by the molecular formula and a molecular weight of 99.13 g/mol. Its structure features a five-membered ring with a carbonyl group, making it a lactam (cyclic amide). The compound is known for its polar aprotic solvent properties, which enhance its solubility in various organic compounds and facilitate chemical reactions.

1. Neuropharmacological Activity

Research indicates that this compound exhibits neuropharmacological properties. It has been studied for its potential effects on sleep induction. In studies involving Cebus monkeys, certain derivatives of NMP were evaluated for their ability to induce sleep comparable to methaqualone, suggesting that it may influence central nervous system activity .

2. Toxicity Profile

The toxicity of this compound has been extensively studied. Acute toxicity tests reveal an LD50 of approximately 4150 mg/kg in rats, indicating relatively low acute toxicity through oral administration . However, exposure can lead to developmental toxicity in animal models, particularly when assessing its effects through the rat whole embryo culture system . The compound is absorbed through inhalation and dermal routes, with significant systemic distribution observed in animal studies .

3. Embryotoxic Potential

Embryotoxicity studies have shown that NMP can cause malformations in rats and rabbits when administered orally. The compound's metabolites also exhibit varying degrees of embryotoxicity, with the parent compound being the most potent . This raises concerns regarding its use in pregnant populations or environments where exposure might occur.

1. Metabolic Pathways

NMP undergoes extensive biotransformation within the body. Studies indicate that it is primarily eliminated through metabolic conversion to other compounds rather than being excreted unchanged . The metabolic pathways involve hydroxylation and conjugation processes that significantly affect its biological activity.

The mechanism by which NMP exerts its effects is not fully elucidated but may involve modulation of neurotransmitter systems or direct interaction with cellular receptors involved in sleep regulation . Further research is necessary to clarify these pathways and their implications for therapeutic use.

Study on Acute Exposure

A controlled study involving male volunteers exposed to varying concentrations of NMP (0, 10, 25, and 50 mg/m³) demonstrated that acute exposure did not result in significant irritation or discomfort in respiratory pathways. However, it highlighted the need for ongoing evaluation of long-term exposure risks .

Developmental Toxicity Assessment

In another study assessing developmental outcomes following exposure to NMP, researchers utilized rat embryo culture systems to evaluate malformations caused by both the parent compound and its metabolites. The findings indicated that while NMP itself was highly embryotoxic, some metabolites also contributed to adverse outcomes .

Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C5H9NO |

| Molecular Weight | 99.13 g/mol |

| LD50 (Oral, Rat) | ~4150 mg/kg |

| Acute Dermal Toxicity | LD50: 2500 - 5000 mg/kg |

| Embryotoxicity | High (in vivo studies) |

| Sleep Induction Activity | Comparable to methaqualone |

Q & A

Q. What role does this compound play in organocatalytic systems, and how can its efficacy be quantified?

- Methodological Answer : As a Lewis base catalyst, it facilitates asymmetric aldol or Michael additions. Kinetic studies (e.g., rate constants via UV-Vis) and enantiomeric excess (ee) measurements (via chiral GC ) quantify performance. Solvent-free conditions or ionic liquid media may enhance turnover .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.